4-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O/c1-2-13-24-14-3-4-18-15-16(5-10-20(18)24)11-12-23-21(25)17-6-8-19(22)9-7-17/h5-10,15H,2-4,11-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCVYHWWGUKMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multiple steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a benzene ring with a chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then subjected to reduction, often using Clemmensen reduction, to convert the acyl group to an alkyl group.
Nitration and Reduction: The benzene ring is nitrated, followed by reduction to introduce an amine group.
Formation of Tetrahydroquinoline: The amine group undergoes cyclization with a suitable reagent to form the tetrahydroquinoline moiety.
Final Coupling: The tetrahydroquinoline derivative is then coupled with 4-chlorobenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
4-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Explored for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
4-Chloro-N-[2-(Piperidin-1-yl)ethyl]benzamide Monohydrate
- Structure: Features a piperidine ring (six-membered, saturated nitrogen-containing ring) instead of the tetrahydroquinoline group.
- Conformation : The piperidine adopts a chair conformation, with hydrogen bonding involving the water molecule and amide groups forming double-stranded chains along the [010] axis .
- Key Differences: Ring System: Piperidine (monocyclic) vs. tetrahydroquinoline (bicyclic fused ring). Polarity: The tetrahydroquinoline’s fused aromatic system may enhance lipophilicity compared to piperidine.
4-Chloro-N-(2,2,2-Trichloro-1-(3-Arylthioureido)ethyl)benzamides
- Structure : Contains a trichloroethyl group and arylthiourea substituents.
- Synthesis : Prepared via addition of arylamines to 4-chloro-N-(2,2,2-trichloro-1-isothiocyanatoethyl)benzamide .
Indapamide and Repaglinide
- Indapamide: (3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide) Structure: Incorporates a sulfonamide group and dihydroindole ring. Function: Clinically used as a diuretic; the sulfonamide group enhances electronegativity and ion-channel interactions .
- Repaglinide: (S)-2-Ethoxy-4-(2-{3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamino}-2-oxoethyl)benzoic acid Structure: Contains a carboxylic acid and piperidinylphenyl group. Function: Antidiabetic agent; ionizable groups improve pharmacokinetic properties .
- Key Differences :
- Functional Groups : The absence of sulfonamide/carboxylic acid in the target compound may reduce polarity and alter bioavailability.
Physicochemical Properties
- Solubility: The tetrahydroquinoline’s fused aromatic system likely reduces water solubility compared to piperidine-based analogs. Thiourea derivatives () may exhibit higher solubility due to hydrogen-bonding thiourea groups .
- Crystallinity : Piperidine derivatives form stable hydrogen-bonded networks (e.g., O–H⋯N and C–H⋯O interactions) , whereas the target compound’s crystallinity remains uncharacterized.
Biological Activity
4-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a synthetic organic compound belonging to the benzamide class. Characterized by a chloro group on the benzene ring and a tetrahydroquinoline moiety linked through an ethyl chain, this compound has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 4-chloro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
- Molecular Formula : C21H25ClN2O
- Molecular Weight : 356.9 g/mol
- CAS Number : 955527-53-4
Antimicrobial Activity
Research indicates that compounds similar to 4-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. A study involving structure-activity relationship (SAR) analysis demonstrated that modifications to the benzamide structure could enhance antimicrobial efficacy.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The mechanism appears to involve the inhibition of cell proliferation and the induction of cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
4-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide may also exhibit anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cellular models. This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with cell surface receptors that mediate cellular responses to inflammation and cancer progression.
Comparative Analysis with Similar Compounds
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| 4-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | Antimicrobial | Inhibits growth of bacterial strains |
| Benzamide Derivative A | Anticancer | Induces apoptosis in cancer cells |
| Benzamide Derivative B | Anti-inflammatory | Reduces TNF-alpha levels |
Case Studies and Research Findings
- Antimicrobial Study : A recent study evaluated the antimicrobial activity of various benzamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 4-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide exhibited significant inhibitory effects compared to other derivatives .
- Cancer Cell Line Research : In vitro tests on human breast cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in systemic inflammatory markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
